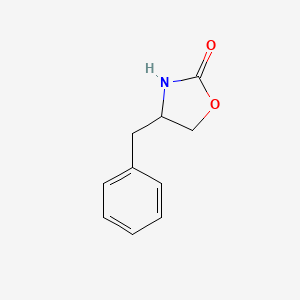

4-benzyloxazolidin-2-one

描述

Historical Context and Significance in Chiral Synthesis

The development of 4-benzyloxazolidin-2-one is intrinsically linked to the broader evolution of chiral auxiliaries in organic synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netwilliams.edu The pioneering work of David A. Evans in the 1980s led to the development of a class of oxazolidinone-based chiral auxiliaries, which includes this compound. williams.eduresearchgate.net These auxiliaries, often referred to as "Evans auxiliaries," revolutionized asymmetric synthesis by providing a reliable and predictable method for controlling stereochemistry. researchgate.netresearchgate.net

The significance of this compound stems from its effectiveness in a wide range of stereoselective transformations, including alkylations, acylations, and aldol (B89426) reactions. Its robust nature, recyclability, and the high levels of stereocontrol it offers have made it an invaluable tool in the total synthesis of complex, biologically active natural products and pharmaceuticals. researchgate.netresearchgate.netpublish.csiro.au The ability to synthesize enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. chemicalbook.com

Isomeric Forms and Nomenclature: (R)-4-Benzyloxazolidin-2-one and (S)-4-Benzyloxazolidin-2-one

This compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (R)-4-benzyloxazolidin-2-one and (S)-4-benzyloxazolidin-2-one based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration to a stereocenter. chemspider.com The "(R)" and "(S)" descriptors refer to the spatial arrangement of the substituents around the chiral carbon atom at the 4-position of the oxazolidinone ring.

The systematic IUPAC name for the compound is 4-(phenylmethyl)-1,3-oxazolidin-2-one. nih.gov The common name, this compound, is widely used in the scientific literature. nih.gov The two enantiomers are often distinguished by the prefix indicating their stereochemistry, for instance, (R)-(+)-4-benzyl-2-oxazolidinone or (S)-(-)-4-benzyl-2-oxazolidinone, where the (+) and (-) signs denote the direction of rotation of plane-polarized light. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

| Isomer | CAS Number | Synonyms |

| (R)-4-Benzyloxazolidin-2-one | 102029-44-7 | (4R)-4-(Phenylmethyl)-1,3-oxazolidin-2-one, (R)-(+)-4-Benzyl-2-oxazolidinone chemicalbook.comchemspider.comfda.gov |

| (S)-4-Benzyloxazolidin-2-one | 90719-32-7 | (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one, (S)-(-)-4-Benzyl-2-oxazolidinone sigmaaldrich.comsigmaaldrich.comchembk.com |

Enantiomeric Purity and Stereochemical Considerations

The effectiveness of this compound as a chiral auxiliary is directly dependent on its enantiomeric purity. acs.org High enantiomeric excess (ee), a measure of the purity of an enantiomer, is crucial for achieving high diastereoselectivity in subsequent reactions. The enantiopure forms of this compound are typically synthesized from the corresponding enantiomers of the amino acid phenylalanine. bath.ac.uk

Stereochemical considerations are paramount when using this chiral auxiliary. The bulky benzyl (B1604629) group at the 4-position effectively shields one face of the N-acylated derivative's enolate, forcing incoming electrophiles to attack from the less hindered face. williams.edu This steric hindrance is the basis for the high degree of stereocontrol observed in reactions employing this auxiliary. The stereochemical outcome of the reaction, whether syn or anti, can often be predicted based on the geometry of the enolate and the nature of the electrophile. scielo.br For instance, in alkylation reactions, the deprotonation of the N-acyl derivative with a strong base at low temperatures generates a rigid, chelated enolate, leading to preferential alkylation from the face opposite to the benzyl group. williams.eduacs.org

Role as a Versatile Chiral Auxiliary in Asymmetric Synthesis

This compound has established itself as a versatile and reliable chiral auxiliary in a multitude of asymmetric transformations. researchgate.netwilliams.edu Its primary function is to temporarily introduce a chiral element to an achiral substrate, thereby directing the formation of a new stereocenter with a high degree of stereoselectivity. researchgate.net After the desired transformation, the auxiliary can be cleaved and recovered for reuse, a key advantage in terms of cost-effectiveness.

The N-acyl derivatives of this compound are particularly useful as they readily form enolates upon treatment with a base. acs.org These chiral enolates can then participate in a variety of carbon-carbon bond-forming reactions, including:

Asymmetric Alkylation: This is one of the most common applications where the chiral enolate reacts with an electrophile to form a new carbon-carbon bond with high diastereoselectivity. researchgate.netacs.org This method has been successfully employed in the synthesis of numerous natural products. researchgate.net

Asymmetric Aldol Reactions: The enolates of N-acyl derivatives of this compound react with aldehydes to produce chiral β-hydroxy carbonyl compounds, which are important building blocks in organic synthesis.

Asymmetric Acylation: These auxiliaries can be used to control the stereochemistry of acylation reactions.

Asymmetric Conjugate Additions: They can direct the stereoselective addition of nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov

Structure

3D Structure

属性

IUPAC Name |

4-benzyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOFMLDBXPDXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339895 | |

| Record name | 4-Benzyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40217-17-2 | |

| Record name | 4-Benzyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyl-2-oxazolidinone, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNE43KJ2MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Reaction Mechanisms and Transformations Involving 4 Benzyloxazolidin 2 One

Mechanistic Pathways in Asymmetric Synthesis

The efficacy of 4-benzyloxazolidin-2-one as a chiral auxiliary stems from its temporary incorporation into a prochiral substrate, guiding the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary can be removed and recycled. wikipedia.org The N-acylated derivatives of this compound are the active substrates in most of these reactions, where the auxiliary directs the formation of specific enolates that then react with electrophiles.

The stereodirecting power of this compound is primarily attributed to the steric influence of the C4-benzyl substituent. wikipedia.org When an N-acyl derivative is deprotonated to form an enolate, the bulky benzyl (B1604629) group effectively shields one face of the enolate plane. This forces an incoming electrophile to approach from the less sterically hindered face, resulting in a highly diastereoselective bond formation.

The conformation of the N-acyl group and the geometry of the resulting enolate are critical. Lewis acids are often employed to chelate both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This creates a rigid, planar five-membered ring structure that locks the conformation of the acyl group. In this fixed conformation, the C4-benzyl group dictates the direction of enolization and subsequent electrophilic attack. researchgate.net For instance, in Lewis acid-promoted additions, chelation can expose one specific face of the C=N bond in N-acylhydrazone derivatives for attack. researchgate.net This face-selective enolate formation is crucial for reactions like aldol (B89426) additions and alkylations.

As a chiral auxiliary, this compound provides a robust platform for stereocontrol in numerous asymmetric transformations. wikipedia.org Popularized by David A. Evans, oxazolidinone auxiliaries are renowned for their high levels of induction in aldol, alkylation, and Michael addition reactions. wikipedia.orgsigmaaldrich.com The control element is the chiral scaffold of the auxiliary itself, which, once attached to a substrate, governs the spatial arrangement of the reactive components.

The mechanism of stereocontrol relies on the predictable formation of a specific transition state. The benzyl group at the 4-position creates a chiral pocket that directs the approach of reagents. In the case of aldol reactions involving titanium enolates of N-propionyl derivatives, the facial selectivity is thought to proceed through a non-chelated transition state, leading to the formation of the 'Evans syn' aldol product with high diastereoselectivity. scielo.org.mxscielo.org.mx The auxiliary establishes a stereochemically defined environment, facilitating the creation of new chiral centers with predictable configurations.

Table 1: Diastereoselectivity in Aldol Reactions Using N-Propionyl-4(S)-benzyl-1,3-thiazolidin-2-one (a Thio-analogue) This table illustrates the high diastereoselectivity achieved, which is analogous to reactions with this compound derivatives.

Data sourced from SciELO México. scielo.org.mxscielo.org.mx

Specific Reaction Types

N-acylated 4-benzyloxazolidin-2-ones are excellent substrates for diastereoselective nucleophilic substitution reactions, most notably enolate alkylations. wikipedia.org The process involves the deprotonation of the α-carbon of the N-acyl chain to form a chiral enolate. As previously described, the benzyl group of the auxiliary directs the approach of an alkylating agent (e.g., an alkyl halide) to the opposite face, resulting in the formation of a new carbon-carbon bond with a high degree of stereocontrol. This methodology is a cornerstone for the asymmetric synthesis of α-substituted carboxylic acid derivatives. rsc.org

The carbonyl group of the N-acyl chain attached to the this compound auxiliary can be selectively reduced to afford chiral alcohols and aldehydes. rsc.org The reduction of N-acyl derivatives with hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) typically yields the corresponding primary alcohols after cleavage of the auxiliary.

A more nuanced application is the partial reduction to aldehydes. The use of diisobutylaluminium hydride (DIBAL-H) allows for the controlled reduction of α-substituted N-acyl oxazolidinones to generate non-racemic α-substituted aldehydes. rsc.org This transformation proceeds with minimal loss of stereochemical integrity. The choice of the auxiliary structure can be critical; for instance, the (S)-4-benzyl-5,5-dimethyl derivative of the oxazolidinone was found to be optimal for inhibiting undesired endocyclic nucleophilic attack during the reduction process, leading to good yields of the target aldehyde. rsc.org

Table 2: Asymmetric Synthesis of α-Substituted Aldehydes via Alkylation and Reduction

Data sourced from Organic & Biomolecular Chemistry. rsc.org

A crucial step in the use of chiral auxiliaries is the final removal of the auxiliary from the product molecule. wikipedia.org In the case of N-acyl 4-benzyloxazolidin-2-ones, this is typically achieved by nucleophilic acyl substitution, which cleaves the amide bond connecting the acyl group to the auxiliary. scielo.org.mx This process regenerates the auxiliary, often in high yield, for reuse. sigmaaldrich.com

While harsh hydrolytic conditions (acidic or basic) can be used, milder methods are preferred to avoid racemization or degradation of the desired product. smolecule.com Nucleophiles such as alkoxides, amines, and hydrazines are commonly used.

Aminolysis: Reaction with amines can directly generate chiral amides.

Hydrazinolysis: The use of hydrazine (B178648) can produce chiral acid hydrazides, which are versatile synthetic intermediates. For example, N-aminooxazolidinones, formed by the amination of the parent oxazolidinone, can be condensed with aldehydes to form N-acylhydrazones, which then undergo further reactions. researchgate.netnih.gov The subsequent cleavage of the N-N bond in the adducts is a key step. researchgate.net

These cleavage reactions effectively constitute a "ring-opening" in the sense that the functional connection to the chiral ring is broken, releasing the newly synthesized chiral moiety. scielo.org.mx

Acylation Reactions for Functional Group Introduction

The acylation of this compound is a fundamental step for activating this chiral auxiliary, enabling a wide range of subsequent stereoselective transformations. The process involves the attachment of an acyl group to the nitrogen atom of the oxazolidinone ring, forming an N-acyloxazolidinone. This transformation is crucial as it sets the stage for the enolate chemistry that is central to the auxiliary's function.

The most common method for acylation involves the deprotonation of the oxazolidinone's N-H bond with a strong base, typically n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), followed by the addition of an acylating agent such as an acid chloride or anhydride (B1165640). williams.edu However, milder and more practical methods have been developed to avoid the use of pyrophoric organolithium reagents.

An optimized protocol utilizes propionic anhydride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as an acyl transfer catalyst. williams.edu This method is advantageous for its mild conditions and operational simplicity. The resulting N-propionyl oxazolidinone can then be used in subsequent diastereoselective alkylation reactions. williams.edu Another approach employs triethylamine (B128534) as a base in conjunction with an acyl chloride. scielo.org.mx

The general mechanism for these acylations proceeds via nucleophilic attack of the oxazolidinone nitrogen (or its corresponding anion) on the electrophilic carbonyl carbon of the acylating agent.

| Acylating Agent | Base/Catalyst | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Propionyl chloride | n-Butyllithium | THF | -78 °C | williams.edu |

| Propionic anhydride | DMAP (catalyst) | Not specified | Room Temperature | williams.edu |

| 3-Methylbutanoyl chloride | Triethylamine | THF | -78 °C to RT | |

| Propionyl chloride | Triethylamine | DCM | 0 °C to RT | scielo.org.mx |

Hydrolysis Reactions

After the desired stereocenter has been installed on the acyl group, the chiral auxiliary must be cleaved to yield the final product and recover the auxiliary. Hydrolysis of the N-acyl bond is a common cleavage method to furnish a chiral carboxylic acid. The choice of hydrolytic agent is critical to ensure selective cleavage of the exocyclic amide bond without affecting the endocyclic carbamate (B1207046) of the oxazolidinone ring.

The standard and most effective method for this transformation is the use of lithium hydroxide (B78521) (LiOH) with hydrogen peroxide (H₂O₂). williams.eduacs.org The active nucleophile in this reaction is the lithium hydroperoxide anion (LiOOH), formed from the deprotonation of H₂O₂ by LiOH. acs.org This nucleophile selectively attacks the exocyclic amide carbonyl. The initial product is a peroxyacid, which is then typically reduced in situ with a mild reducing agent like sodium sulfite (B76179) during workup to yield the desired carboxylic acid. williams.eduacs.org

Interestingly, using LiOH alone (in the absence of H₂O₂) leads to a different outcome. Hydroxide is less nucleophilic and attacks the more accessible endocyclic carbamate carbonyl, resulting in the undesired opening of the oxazolidinone ring to form a hydroxyamide. acs.org The high selectivity of the LiOH/H₂O₂ system is attributed to the superior nucleophilicity of the hydroperoxide anion for the exocyclic carbonyl. acs.org

| Reagent(s) | Active Nucleophile | Site of Attack | Primary Product | Reference |

|---|---|---|---|---|

| LiOH / H₂O₂ | LiOOH | Exocyclic (Amide) Carbonyl | Chiral Carboxylic Acid | williams.eduacs.org |

| LiOH | OH⁻ | Endocyclic (Carbamate) Carbonyl | Hydroxyamide (Ring-opened) | acs.org |

Intramolecular Cyclization Reactions

While typically employed in intermolecular reactions, the oxazolidinone ring can also serve as an electrophile in intramolecular cyclization reactions. nih.gov This less common application highlights the synthetic versatility of the carbamate moiety within the auxiliary. These reactions provide a pathway to chiral, functionalized lactams, which are valuable synthetic intermediates. nih.gov

The strategy involves preparing a this compound derivative with a tethered carbon nucleophile precursor, such as a sulfone, sulfoxide, or phosphonate. nih.gov Upon treatment with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS), a carbanion is generated. This carbanion then attacks the endocyclic carbamate carbonyl intramolecularly. The resulting bridged tetrahedral intermediate subsequently collapses, cleaving the C-O bond of the oxazolidinone and forming a new cyclic lactam. nih.gov

This methodology has been shown to be effective for the synthesis of both γ- and δ-lactams in high yields. nih.gov The chirality of the starting oxazolidinone, derived from a commercial amino acid, is transferred to the final lactam product. An application of this chemistry was demonstrated in the synthesis of a precursor for the antiepileptic drug levetiracetam. nih.gov

| Nucleophile Precursor | Base | Product Type | Yield | Reference |

|---|---|---|---|---|

| Sulfone | LHMDS | γ-Lactam | 94% | nih.gov |

| Sulfoxide | LHMDS | γ-Lactam | 93% | nih.gov |

| Phosphonate | LHMDS | δ-Lactam | 95% | nih.gov |

Enantioselective Reactions and Stereochemistry Control

The primary function of this compound is to serve as a chiral auxiliary, directing the stereochemical outcome of reactions on an attached acyl group. williams.edursc.org The control of stereochemistry arises from the steric influence of the C4-benzyl substituent.

After acylation, the resulting N-acyloxazolidinone can be deprotonated to form a metal enolate. The metal cation (e.g., Li⁺, Na⁺, Ti⁴⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, locking the enolate into a rigid, planar (Z)-conformation. williams.edu In this conformation, the bulky benzyl group at the C4 position effectively shields one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide or an aldehyde) is directed to attack from the less sterically hindered face, which is trans to the benzyl group. williams.edu

This reliable facial selectivity leads to the formation of a new stereocenter with a predictable absolute configuration. rsc.org This principle has been applied successfully to a wide array of enantioselective reactions, including alkylations, aldol reactions, Michael additions, and cyclopropanations. rsc.orgresearchgate.netsigmaaldrich.com For instance, the alkylation of the sodium enolate of N-propionyl-4-benzyloxazolidin-2-one with allyl iodide proceeds with a typical diastereomeric ratio of 98:2. williams.edu This high degree of stereocontrol makes Evans-type oxazolidinones indispensable tools in asymmetric synthesis. rsc.orgresearchgate.net

| Reaction Type | Substrate/Reagents | Key Feature | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| Alkylation | N-propionyl enolate + Allyl iodide | (Z)-enolate formation | 98:2 d.r. | williams.edu |

| Aldol Reaction | N-propionyl titanium enolate + Benzaldehyde | Non-chelated transition state | 97:3 d.r. ('Evans syn') | scielo.org.mx |

| Conjugate Addition | N-enoyl oxazolidinone + Organocuprates | Steric shielding | >95% d.e. | rsc.org |

| Radical Addition | N-acylhydrazone + Isopropyl radical | Auxiliary and substrate control | Reinforcing double diastereocontrol | nih.gov |

Conjugate Hydrotrifluoromethylation of α,β-Unsaturated Acyl-Oxazolidinones

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their metabolic stability and lipophilicity, making trifluoromethylation reactions highly valuable in medicinal chemistry. nih.govbeilstein-journals.org While not a hydrotrifluoromethylation, a related and highly relevant transformation is the direct, diastereoselective α-trifluoromethylation of N-acyl oxazolidinones via a radical addition to a zirconium enolate. nih.gov

This process provides a one-step method for the installation of a CF₃ group adjacent to a newly formed stereocenter. The reaction involves the in situ generation of a zirconium enolate from the N-acyl oxazolidinone using ZrCl₄ and a base. A ruthenium catalyst, Ru[Ph₃P]₃Cl₂, then facilitates the generation of a trifluoromethyl radical from an appropriate source (e.g., CF₃I). nih.gov This radical adds to the enolate, and the resulting radical intermediate is oxidized and quenched to afford the α-trifluoromethylated product with high diastereoselectivity. nih.gov

The reaction is notable for its operational simplicity, as all reagents can be mixed at room temperature without a specific order of addition. nih.gov It is effective for a range of N-acyl oxazolidinones, including those derived from β-branched alkanoic acids. nih.gov This method represents a powerful tool for synthesizing chiral molecules containing the valuable trifluoromethyl moiety.

A proposed mechanism for a related copper-catalyzed trifluoromethylation of alkenes involves the initial generation of a CF₃ radical by a Cu(I) species. nih.govbeilstein-journals.org This radical adds to the double bond, and the resulting carbon-centered radical is then oxidized by a Cu(II) species to form a cation, which subsequently eliminates a proton to give the final product. nih.gov

| Acyl Group | CF₃ Source | Catalyst System | Yield | Diastereomeric Ratio |

|---|---|---|---|---|

| Propionyl | CF₃I | ZrCl₄ / Et₃N / Ru[Ph₃P]₃Cl₂ | 78% | 96:4 |

| Isovaleryl | CF₃I | ZrCl₄ / Et₃N / Ru[Ph₃P]₃Cl₂ | 85% | 97:3 |

| Phenylacetyl | CF₃I | ZrCl₄ / Et₃N / Ru[Ph₃P]₃Cl₂ | 67% | 95:5 |

Pictet-Spengler Cyclization with Aldehydes

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a tetrahydro-β-carboline or a related heterocyclic system. nih.govacs.org While this compound is not a direct participant in the core reaction, its principles of asymmetric synthesis are applied to create chiral aldehydes or chiral tryptamine derivatives that are then used as substrates in diastereoselective Pictet-Spengler reactions. nih.gov

The reaction mechanism begins with the formation of an imine between the tryptamine and the aldehyde. nih.govnih.gov Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. The electron-rich indole (B1671886) ring then acts as the nucleophile, attacking the iminium ion to close the ring. nih.govnih.gov This cyclization can proceed either by direct attack at the C2 position of the indole or via initial attack at C3 to form a spiroindolenine intermediate, which then rearranges. nih.gov

In the context of asymmetric synthesis, a chiral aldehyde (which can be synthesized using oxazolidinone auxiliary chemistry) can react with achiral tryptamine to induce diastereoselectivity. Alternatively, a chiral tryptamine derivative, such as one derived from D-tryptophan, can be reacted with an achiral aldehyde to achieve an asymmetric Pictet-Spengler reaction. nih.gov

Catalytic Aspects of Pictet-Spengler Reaction

The classic Pictet-Spengler reaction requires stoichiometric amounts of strong acids (e.g., trifluoroacetic acid, hydrochloric acid). nih.gov However, significant progress has been made in developing catalytic, and particularly enantioselective, versions of this transformation. acs.orgnih.govjh.edu

Modern catalytic systems often employ Brønsted acids or hydrogen-bond donors. nih.govjh.edu Chiral phosphoric acids and chiral thiourea (B124793) derivatives have emerged as highly effective organocatalysts. acs.orgnih.gov These catalysts can activate the imine toward cyclization by forming a chiral ion pair with the iminium intermediate, thereby controlling the facial selectivity of the indole's nucleophilic attack. nih.gov For instance, a combination of a chiral thiourea and a weak Brønsted acid like benzoic acid has been shown to co-catalyze the reaction, affording tetrahydro-β-carbolines in high yield and enantiomeric excess. nih.govjh.edu

Lewis acid catalysis has been less generally successful, potentially due to product inhibition where the Lewis basic nitrogen of the product coordinates strongly to the catalyst. nih.govjh.edu More recently, cationic gold(I) complexes have been reported to catalyze asymmetric Pictet-Spengler reactions with high efficiency and broad functional group tolerance. acs.org The proposed mechanism involves a unique C2-auration of the indole ring as the key step. acs.org

| Catalyst Type | Specific Example | Role | Reference |

|---|---|---|---|

| Organocatalyst (Brønsted Acid) | Chiral Phosphoric Acids (e.g., SPINOL- or BINOL-derived) | Protonates imine, forms chiral ion pair | acs.org |

| Organocatalyst (H-bond donor) | Chiral Thioureas | Activates iminium ion via H-bonding or anion binding | nih.govjh.edu |

| Transition Metal Catalyst | Cationic Gold(I) complexes | Activates indole via C2-auration | acs.org |

| Enzyme | Strictosidine Synthase | Controls diastereoselectivity in biosynthesis | nih.gov |

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for the detailed investigation of complex organic reaction mechanisms. By modeling the potential energy surfaces of reacting systems, researchers can gain profound insights into transition states, reaction intermediates, and the factors governing stereoselectivity. These theoretical approaches provide a molecular-level understanding that complements experimental observations, aiding in the rational design of new synthetic methodologies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands out as a particularly powerful and widely used computational method for studying the mechanisms of reactions involving chiral auxiliaries like this compound. mdpi.comsemanticscholar.org DFT calculations offer a favorable balance between computational cost and accuracy, making them well-suited for the large molecular systems typical of asymmetric synthesis. nih.gov This approach is instrumental in calculating molecular geometries, atomic charge distributions, and the energies of ground states, transition states, and intermediates, thereby elucidating the pathways of chemical reactions. mdpi.comresearchgate.net

A primary application of DFT in the context of this compound is the elucidation of the origins of stereoselectivity in reactions such as aldol additions and alkylations. acs.orguwindsor.ca DFT calculations allow for the detailed modeling of diastereomeric transition states, and the calculated energy differences between these states can be used to predict and rationalize the observed stereochemical outcomes of a reaction. acs.orgresearchgate.net

Elucidation of the Evans Aldol Reaction Mechanism

The Evans asymmetric aldol reaction, which frequently employs N-acylated 4-benzyloxazolidin-2-ones, is a cornerstone of stereoselective synthesis for producing syn-aldol products with high diastereoselectivity. chem-station.com DFT has been extensively applied to model the titanium-mediated version of this reaction to understand the factors that control this high degree of stereoinduction. acs.orgresearchgate.net

DFT studies investigate the geometries and relative energies of the possible transition states (TSs) leading to different stereoisomers. acs.org For the reaction between a chiral titanium enolate derived from an N-propionyl-4-benzyloxazolidin-2-one and an aldehyde like benzaldehyde, two main pathways are considered: a non-chelated pathway and a chelated pathway, based on the coordination of the oxazolidinone's carbonyl group to the titanium center. acs.orgresearchgate.net

The calculations consistently identify a chair-like six-membered transition state as the most favorable arrangement for the carbon-carbon bond formation. acs.orgtcichemicals.com Within this model, the stereochemical outcome is dictated by several factors:

The bulky benzyl group of the chiral auxiliary effectively shields one face of the enolate, directing the electrophile (the aldehyde) to the opposite, less sterically hindered face. uwindsor.cachemtube3d.com

A repulsive dipole-dipole interaction between the carbonyl oxygen of the oxazolidinone and the carbonyl oxygen of the N-acyl group encourages a specific conformation of the auxiliary, further influencing facial selectivity. uwindsor.ca

The aldehyde approaches the enolate in a manner that places its substituent in a pseudo-equatorial position within the chair-like TS to minimize steric hindrance. acs.orgresearchgate.net

DFT studies have successfully rationalized the experimentally observed high selectivity for the Evans syn aldol product by demonstrating that the transition state leading to this isomer is significantly lower in energy than the transition states leading to other diastereomers. acs.orgresearchgate.net The energy difference (ΔΔG‡) between the favored and disfavored transition states, as calculated by DFT, often correlates well with the experimentally observed diastereomeric ratios.

Below is a representative data table constructed from findings reported in DFT studies on Evans auxiliary-based aldol reactions. It illustrates the computed relative energies for competing transition states.

| Reactants | Transition State Pathway | Diastereomeric Product | Calculated Relative Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| TiCl₄-mediated reaction of N-propionyl-4-benzyloxazolidin-2-one enolate with Benzaldehyde | Non-Chelated Zimmerman-Traxler Model | Evans Syn | 0.0 | Yes |

| non-Evans Syn | > 2.5 | |||

| TiCl₄-mediated reaction of N-propionyl-4-benzyloxazolidin-2-one enolate with Benzaldehyde | Chelated Model | non-Evans Syn | 0.0 | Yes (under specific conditions) |

| Evans Syn | > 3.0 |

Note: The energy values are illustrative based on typical findings in DFT studies, where the lowest energy transition state is set to a relative energy of 0.0 kcal/mol. The preference for chelated vs. non-chelated pathways can depend on the specific Lewis acid and reaction conditions. acs.orgresearchgate.net

These computational findings confirm that the steric influence of the benzyl substituent on the oxazolidinone ring is paramount in creating a highly organized transition state that leads to the observed high diastereoselectivity. acs.orgresearchgate.net By providing a quantitative energetic picture of the reaction landscape, DFT applications have transformed the understanding of stereocontrol in reactions utilizing this compound from qualitative models to precise, predictive science.

Applications of 4 Benzyloxazolidin 2 One in Complex Molecular Synthesis

Synthesis of Biologically Active Compounds

The application of 4-benzyloxazolidin-2-one extends across various classes of biologically important molecules. Its role as a chiral auxiliary facilitates the creation of specific stereoisomers, which is often the key to a compound's pharmacological profile.

In the realm of pharmaceutical development, this compound has proven indispensable for the synthesis of a multitude of therapeutic agents. Its ability to induce high levels of stereoselectivity in carbon-carbon bond-forming reactions makes it a powerful tool for constructing the chiral backbones of many drugs.

The oxazolidinone class of antibiotics, which are crucial in combating drug-resistant Gram-positive bacterial infections, prominently features the oxazolidin-2-one core structure. nih.govmdpi.com The synthesis of these agents often relies on methodologies that establish the critical stereochemistry of the molecule. For instance, Linezolid, the first clinically approved oxazolidinone antibiotic, can be synthesized through various routes where the stereochemistry is controlled, leading to the desired enantiomer. nih.govresearchgate.netderpharmachemica.comnih.gov Functionalized oxazolidin-2-ones are not only active agents themselves but also serve as key intermediates in the synthesis of other complex antibiotics. nih.govmdpi.com

Table 1: Key Oxazolidinone Antibacterial Agents

| Compound | Therapeutic Use | Role of Oxazolidinone Ring |

|---|---|---|

| Linezolid | Treatment of infections caused by multi-resistant bacteria, including MRSA. nih.gov | Core pharmacophore responsible for inhibiting bacterial protein synthesis. nih.govmdpi.com |

While the primary application has been in antibacterial agents, the versatile oxazolidinone scaffold is also explored for the development of antifungal compounds.

Derivatives of this compound have demonstrated a broad spectrum of biological activities beyond their antibacterial applications. Research into novel derivatives has revealed promising antimicrobial, antiviral, and anticancer properties.

Antimicrobial Properties : The modification of the oxazolidinone scaffold has led to new compounds with potent antimicrobial activity. For example, a series of 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones showed strong to moderate in vitro antibacterial activity against various pathogenic bacteria. researchgate.net Similarly, other heterocyclic derivatives, such as those based on 4-thiazolidinone, have been synthesized and evaluated for their antibacterial effects. nih.govnih.gov

Antiviral Properties : The oxazolidinone motif has been incorporated into the design of inhibitors targeting viral enzymes. This is exemplified in the development of HIV protease inhibitors, where the oxazolidinone scaffold can serve as a key structural element. nih.gov

Anticancer Properties : Various derivatives incorporating the oxazolone (B7731731) or thiazolidinone core have been synthesized and evaluated for their potential as anticancer agents. researchgate.net Studies have shown that certain 4-thiazolidinone-based derivatives exhibit cytotoxic and cytostatic effects against human cancer cell lines, such as lung carcinoma (A549) cells. nih.gov A series of 5(4H)-oxazolone-based sulfonamides also displayed variable anti-tumor activities against different cancer cell lines. mdpi.com

Table 2: Anticancer Activity of Selected Oxazolone/Thiazolidinone Derivatives

| Compound Class | Cancer Cell Line | Observed Effect |

|---|---|---|

| 4-Thiazolidinone derivatives | A549 (Lung), SH-SY5Y (Neuroblastoma) | Cytotoxic and cytostatic effects. nih.gov |

| 5(4H)-Oxazolone-based sulfonamides | HepG2 (Liver) | Anticancer activity with IC50 values as low as 6.39 µg/mL for some derivatives. mdpi.com |

The principles of asymmetric synthesis employing chiral auxiliaries like this compound are also applied to the creation of molecules that act on the central nervous system. The precise three-dimensional structure of these molecules is critical for their interaction with specific receptors and enzymes in the brain. An area of investigation includes the synthesis of allosteric modulators of AMPA receptors, which are involved in synaptic plasticity and are targets for treating various neurological and psychiatric disorders. nih.govnih.gov

The development of effective treatments for Human Immunodeficiency Virus (HIV) has been a major success of modern medicinal chemistry, with protease inhibitors being a key component of antiretroviral therapy. nih.govyoutube.com The synthesis of these complex molecules often requires precise control of multiple stereocenters. This compound and related chiral auxiliaries are utilized to construct key chiral building blocks for these inhibitors. For example, the synthesis of Atazanavir, a potent HIV protease inhibitor, involves intermediates whose stereochemistry can be established using asymmetric synthesis methodologies. syrris.commdpi.comnih.gov Research has also focused on designing novel inhibitors incorporating bicyclic oxazolidinone derivatives as ligands, with some compounds showing excellent activity against the HIV-1 protease and significant antiviral activity. nih.gov

Table 3: Examples of HIV Protease Inhibitors and Synthetic Relevance

| Inhibitor | Synthetic Relevance | Key Finding |

|---|---|---|

| Atazanavir | Synthesis involves chiral intermediates to build the complex acyclic aza-peptidomimetic structure. mdpi.comnih.gov | A key therapeutic agent in HIV treatment. nih.govresearchgate.net in mdpi.com |

(2R, 2′S)-erythro-methylphenidate, the active enantiomer of the drug used to treat Attention Deficit Hyperactivity Disorder (ADHD), is a prime example of a pharmaceutical whose synthesis benefits from stereocontrolled methods. nih.govsigmaaldrich.comnih.gov The use of chiral auxiliaries like this compound is a well-established strategy to achieve the desired stereochemistry. researchgate.net The Evans aldol-type reaction, which involves the coupling of an optically active imide with an aldehyde, can produce the desired diastereomer with high selectivity. researchgate.net This approach allows for the construction of the threo-isomer, which can then be converted into the final drug molecule in a few steps. researchgate.net One asymmetric synthesis route relied on a chiral auxiliary in an aldol (B89426) reaction to produce an intermediate with excellent diastereoselectivity.

Pharmaceutical Development

Enantiopure Carbocyclic Nucleosides

This compound is instrumental in the asymmetric synthesis of enantiopure carbocyclic nucleosides, a class of compounds with significant antiviral activity. nih.gov These molecules are analogues of natural nucleosides where the furanose ring is replaced by a carbocycle, rendering them resistant to enzymatic degradation. nih.gov

A notable example is the asymmetric synthesis of 1592U89, a potent inhibitor of HIV reverse transcriptase. acs.org The synthesis, developed by Crimmins and King, utilizes (R)-4-benzyl-2-oxazolidin-2-one to establish the critical stereochemistry of the cyclopentane (B165970) ring. The key step involves a diastereoselective alkylation of the titanium enolate of an N-acyl oxazolidinone derivative. This methodology provides an efficient and highly stereocontrolled route to this important class of antiviral agents. acs.org

Key Features of the Asymmetric Synthesis of 1592U89:

| Feature | Description |

| Chiral Auxiliary | (R)-4-benzyl-2-oxazolidin-2-one |

| Key Reaction | Diastereoselective alkylation of a titanium enolate |

| Target Molecule | 1592U89 |

| Biological Activity | Potent inhibitor of HIV reverse transcriptase |

Asymmetric Single Isomeric Drugs (Antitumor, Anesthetic, Antispasmodic)

The stereochemical control offered by this compound has been harnessed for the synthesis of a variety of single isomeric drugs, where a specific enantiomer is responsible for the desired therapeutic effect. nih.gov

In the realm of antitumor agents, this chiral auxiliary has been employed in the synthesis of tubulysins, a class of highly potent antimitotic agents. nih.gov The synthesis of the unusual amino acid components of tubulysins, such as tubuvaline and tubuphenylalanine, often relies on stereoselective reactions where this compound or its derivatives are used to control the stereochemistry. nih.gov

While specific examples in the synthesis of anesthetic and antispasmodic drugs directly utilizing this compound are less commonly reported in readily available literature, the general applicability of Evans auxiliaries in the synthesis of chiral building blocks for pharmaceuticals is well-established. nih.gov The principles of asymmetric alkylation and aldol reactions controlled by these auxiliaries are broadly applicable to the construction of chiral centers found in many classes of therapeutic agents. nih.gov

Agrochemicals

The application of this compound extends to the agrochemical field. nih.gov Derivatives of this chiral auxiliary have been shown to possess biological activities relevant to agriculture, such as sterilizing, insecticidal, and spasmolytic properties, indicating their potential use in the development of new pesticides. nih.gov The synthesis of chiral agrochemicals is a growing area of research, as often only one enantiomer of a pesticide is active, while the other may be inactive or even have detrimental effects on the environment. The use of chiral auxiliaries like this compound can provide a direct route to the desired enantiomerically pure agrochemical. nih.gov

Chiral Ligand and Catalyst Development

Beyond its role as a stoichiometric chiral auxiliary, this compound serves as a foundational building block for the development of novel chiral ligands for asymmetric catalysis. researchgate.net The oxazolidinone framework can be readily modified to incorporate coordinating groups, such as phosphines or nitrogen heterocycles, to create ligands that can bind to transition metals and induce enantioselectivity in catalytic transformations. researchgate.net

One important class of ligands derived from oxazolidinone precursors are N-heterocyclic carbenes (NHCs). Chiral NHC ligands are highly effective in a range of metal-catalyzed reactions. The synthesis of these ligands can start from chiral amino alcohols, which are the precursors to oxazolidinones like this compound. kaust.edu.sa

Application in Asymmetric Catalysis

Ligands derived from this compound and related structures have found significant application in asymmetric catalysis, particularly in copper-catalyzed reactions. nih.gov For instance, chiral phosphine (B1218219) ligands are crucial for the success of many asymmetric transformations. While not directly a phosphine ligand itself, the chiral backbone provided by this compound can be elaborated into complex phosphine-containing ligands.

A prime example is the copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of carbon-carbon bonds in an enantioselective manner. The success of these reactions often hinges on the design of the chiral ligand, and oxazolidinone-derived structures have proven to be effective in this regard. nih.govdntb.gov.ua

Example of a Copper-Catalyzed Asymmetric Reaction:

| Reaction Type | Asymmetric Conjugate Addition |

| Catalyst | Copper(I) complex with a chiral ligand |

| Chiral Ligand Source | Chiral auxiliaries like this compound can be precursors to such ligands |

| Key Transformation | Enantioselective formation of a C-C bond |

| Products | Chiral carbonyl compounds |

Total Synthesis of Natural Products and Complex Molecules

The reliability and high stereoselectivity associated with this compound have made it a staple in the total synthesis of complex natural products. researchgate.net

Synthesis of (S)-Equol

A compelling example of the utility of this compound in natural product synthesis is the first enantioselective total synthesis of (S)-Equol, a metabolite of the soy isoflavone (B191592) daidzein (B1669772) with potent estrogenic activity. acs.orgdrugbank.com The synthesis, reported by Heemstra and coworkers, establishes the single stereocenter of (S)-Equol using an Evans alkylation reaction. drugbank.com

In this key step, (S)-4-benzyl-2-oxazolidinone is first acylated, and the resulting N-acyl derivative is then deprotonated to form a chiral enolate. This enolate reacts with a benzyl (B1604629) halide electrophile with high diastereoselectivity, controlled by the steric influence of the benzyl group on the oxazolidinone. Subsequent removal of the chiral auxiliary affords the desired alkylated product with high enantiomeric excess, which is then carried forward to complete the synthesis of (S)-Equol. acs.orgdrugbank.com

Key Steps in the Total Synthesis of (S)-Equol:

| Step | Description | Role of this compound |

| 1 | Acylation | Attachment of the substrate to the chiral auxiliary |

| 2 | Evans Alkylation | Diastereoselective C-C bond formation to set the stereocenter |

| 3 | Auxiliary Removal | Cleavage to yield the enantiomerically enriched product |

| 4 | Cyclization | Formation of the chroman ring |

Stereoselective Syntheses of Rhopaloic Acid A

The norsesterterpene Rhopaloic Acid A, isolated from the marine sponge Rhopaloeides sp., has been a target of synthetic interest due to its biological activity. An effective asymmetric synthesis to establish the absolute configuration of the natural product relies on the Evans' asymmetric alkylation methodology using (S)- or (R)-4-benzyloxazolidin-2-one as a chiral auxiliary.

The synthesis begins with the acylation of the chiral auxiliary. For the synthesis of (+)-Rhopaloic Acid A, (S)-4-benzyloxazolidin-2-one is used. The resulting N-acyl oxazolidinone is then deprotonated to form a stereodefined Z-enolate. The crucial asymmetric alkylation is performed by reacting this enolate with an iodide derived from (2E,6E)-farnesol. The benzyl group on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity in the formation of the new carbon-carbon bond.

Following the key alkylation step, the chiral auxiliary is cleaved to yield a chiral carboxylic acid, which is then carried forward through several steps including cyclization to form the characteristic tetrahydropyran (B127337) ring of Rhopaloic Acid A. By using either the (S)- or (R)-enantiomer of this compound, researchers were able to synthesize both (+)-Rhopaloic Acid A and its enantiomer, (–)-ent-Rhopaloic Acid A. This enantioselective approach was pivotal in assigning the absolute configuration of the natural product as (2R, 5S).

Total Synthesis of Hemiacetal Polypropionates

A hemiacetal polypropionate isolated from the marine pulmonate Siphonaria australis represents a complex synthetic challenge due to its multiple stereocenters. A highly stereocontrolled total synthesis was achieved, which strategically employed an Evans' auxiliary to establish a remote stereocenter in the molecule's side-chain.

The synthesis utilized (R)-(+)-4-benzyloxazolidin-2-one to introduce the (3R) stereocenter in a key fragment of the target molecule. The process involved the following key steps:

Acylation: The (R)-4-benzyloxazolidin-2-one was acylated to form the corresponding N-acyl imide.

Asymmetric Alkylation: The imide was converted into its sodium enolate and then alkylated with a specific alkenyl iodide. The steric influence of the benzyl group on the chiral auxiliary directed the alkylation to afford the desired diastereomer with high selectivity.

Auxiliary Cleavage: The chiral auxiliary was reductively cleaved using lithium borohydride (B1222165) to furnish the corresponding chiral alcohol.

This chiral fragment, containing the crucial stereocenter set by the auxiliary, was then elaborated and coupled with another segment of the molecule through a Mukaiyama aldol condensation. A final thermodynamically controlled cyclization yielded the target hemiacetal polypropionate. This synthesis successfully confirmed the absolute and relative configuration of the natural product.

| Step | Reagents & Conditions | Product Description |

| Acylation | Carboxylic acid, Pivaloyl chloride, Triethylamine (B128534) | N-acyl-(R)-4-benzyloxazolidin-2-one |

| Alkylation | Sodium bis(trimethylsilyl)amide (NaHMDS), Alkenyl Iodide | Alkylated imide with new stereocenter |

| Cleavage | Lithium borohydride (LiBH₄), H₂O | Chiral primary alcohol |

| Coupling | Mukaiyama aldol condensation | Acyclic precursor to the final product |

| Cyclization | Acid-catalyzed cyclization | Hemiacetal polypropionate |

Total Synthesis of Sex Pheromone Components and Prelactone B

Chiral oxazolidinones, functioning as Evans' auxiliaries, are instrumental in the enantioselective synthesis of insect sex pheromones, where high stereochemical purity is often essential for biological activity. A concise synthesis of the active sex pheromone components of the female Lichen moth, Lyclene dharma dharma, demonstrates this application. The key chiral methyl branches in the pheromone structures were introduced via diastereoselective methylation using an Evans auxiliary.

Although this specific synthesis utilized the closely related (R)- and (S)-4-isopropyloxazolidin-2-one, the principle is identical to that of using the 4-benzyl derivative. The synthesis of (S)-14-methyloctadecan-2-one, a major component, involved these key transformations:

Acylation: Undec-10-enoic acid was coupled with (R)-4-isopropyloxazolidin-2-one to yield the N-acyl imide.

Diastereoselective Methylation: The N-acyl imide was deprotonated with sodium bis(trimethylsilyl)amide (NaHMDS) to form the corresponding Z-enolate. Subsequent reaction with methyl iodide resulted in the stereoselective addition of a methyl group, controlled by the steric bulk of the auxiliary's isopropyl group.

Auxiliary Removal and Elaboration: The chiral auxiliary was removed, and the resulting chiral fragment was elongated and converted through a series of reactions, including Grignard cross-coupling and Wacker oxidation, to furnish the final pheromone component with high enantiomeric purity.

This strategy provides a robust and reliable method for installing chiral methyl groups, a common structural motif in many insect pheromones.

| Step | Reactant | Reagents & Conditions | Yield | Product |

| 1 | Undec-10-enoic acid | 1. Pivaloyl chloride, Et₃N; 2. (R)-4-isopropyloxazolidin-2-one, n-BuLi | 92% | (R)-4-isopropyl-3-(undec-10-enoyl)oxazolidin-2-one |

| 2 | Product of Step 1 | NaHMDS, MeI | 75% | (R)-4-isopropyl-3-((R)-2-methylundec-10-enoyl)oxazolidin-2-one |

| 3 | Product of Step 2 | LiAlH₄ | 85% | (R)-2-methylundec-10-en-1-ol |

Biochemical Research Applications

The rigid, chiral scaffold of this compound and its derivatives has made them valuable tools in biochemical research, particularly in the design of molecules that can interact with biological systems. Their utility spans from probing enzyme active sites to potentially acting as platforms for studying complex protein interactions.

The oxazolidinone core structure, of which this compound is a key example, is a prominent feature in a variety of enzyme inhibitors. While this compound itself is primarily known as a chiral auxiliary, its structural motifs are integral to the synthesis of more complex molecules designed for specific biological targets. Research has shown that derivatives containing the oxazolone core can exhibit significant inhibitory activity against various enzymes.

One area of investigation has been the inhibition of human acetylcholinesterase (hAChE), an enzyme critical to the functioning of the central nervous system. A study on a series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivatives, which share a core structural similarity with the oxazolidinone class, demonstrated their potential as hAChE inhibitors. These compounds were found to reversibly inhibit the enzyme with varying potencies. The inhibitory activity was concentration-dependent, with IC50 values ranging from 9 to 246 μM.

Detailed findings from this research, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are presented below. The mode of inhibition was also investigated, revealing mixed, competitive, and uncompetitive mechanisms depending on the specific derivative.

Table 1: Inhibitory Activity of Oxazolone Derivatives against human Acetylcholinesterase (hAChE)

| Compound | IC50 (μM) | Ki (μM) | Mode of Inhibition |

|---|---|---|---|

| 1 | 9.2 ± 2.3 | 2.1 ± 0.5 | Mixed |

| 2 | 129.5 ± 30.1 | 121.3 ± 28.1 | Mixed |

| 3 | 114.6 ± 18.2 | 87.4 ± 14.1 | Mixed |

| 4 | 134.5 ± 19.3 | 198.4 ± 28.3 | Competitive |

| 5 | 165.2 ± 31.4 | 115.6 ± 22.1 | Mixed |

| 6 | 246.3 ± 51.2 | 191.5 ± 40.1 | Uncompetitive |

| 7 | 98.7 ± 11.2 | 75.3 ± 8.6 | Mixed |

Data sourced from a study on (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivatives.

Additionally, (R)-4-Benzyl-2-oxazolidinone has been noted to inhibit the activity of β-amino acid oxidase and fatty acid synthase. This inhibitory action on fatty acid synthase is significant as it prevents the formation of long-chain fatty acids.

While the this compound scaffold is a cornerstone in the synthesis of many biologically active molecules, its direct application as a standalone tool for investigating protein-protein interactions (PPIs) is not extensively documented. However, its structural rigidity and well-defined stereochemistry make it an attractive building block for the development of more complex probes designed to study such interactions.

Material Science and Cosmetic Formulations (Focus on Chemical Stability and Compatibility for Research Purposes)

In the context of material science and cosmetic formulation research, the utility of a compound is heavily dependent on its physical and chemical properties, such as stability and compatibility with other components. This compound is a white to off-white crystalline solid, a physical form that generally indicates good thermal stability.

Its stability is further evidenced by its relatively high melting point, which is consistently reported to be in the range of 86-90 °C. This suggests that the compound can withstand moderate heating without decomposition, which is a valuable attribute in research applications that may involve processing at elevated temperatures, such as in the creation of polymer films or certain cosmetic emulsions.

The compatibility of this compound with other substances in a formulation is largely governed by its solubility. It is soluble in most organic solvents, including methanol (B129727) and chloroform, but is insoluble in water. This solubility profile indicates good compatibility with non-polar and moderately polar organic materials, which are common in many material science and cosmetic formulations. For research purposes, this allows it to be readily incorporated into organic-based systems for the development of new materials or formulations.

The chemical structure, featuring a carbamate (B1207046) within a five-membered ring, is generally stable under neutral and mildly acidic or basic conditions at ambient temperature. Recommended storage conditions are typically at room temperature (10°C - 25°C), protected from light, and under an inert atmosphere like nitrogen, which points to long-term stability when properly handled.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Appearance | White to off-white crystalline solid/powder |

| Melting Point | 86-90 °C |

| Boiling Point | 150 °C |

| Water Solubility | Insoluble |

| Organic Solvent Solubility | Soluble in Chloroform, DMSO |

Data compiled from various chemical suppliers and databases.

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-benzyloxazolidin-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the proton (¹H) and carbon (¹³C) environments within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various hydrogen atoms in the this compound molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, multiplet), and coupling constants (J) of the signals provide precise information about the electronic environment and neighboring protons for each hydrogen atom.

The spectrum typically displays distinct signals corresponding to the protons of the benzyl (B1604629) group and the oxazolidinone ring. The aromatic protons of the phenyl ring usually appear as a multiplet in the range of 7.20-7.40 ppm. The benzylic protons (CH₂) and the protons on the chiral carbon and the oxazolidinone ring appear at characteristic chemical shifts, which are crucial for structural confirmation. chemicalbook.com

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (C₆H₅) | 7.20 - 7.40 | Multiplet |

| NH Proton | ~6.0 - 6.5 | Broad Singlet |

| CH (Chiral Center) | 4.10 - 4.30 | Multiplet |

| CH₂ (Oxazolidinone Ring) | 4.00 - 4.20 | Multiplet |

| CH₂ (Benzylic) | 2.70 - 3.30 | Multiplet / Doublet of Doublets |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete structural map.

The most downfield signal corresponds to the carbonyl carbon (C=O) of the oxazolidinone ring, typically appearing around 158 ppm due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The carbons of the aromatic ring resonate in the 127-135 ppm region, while the carbons of the oxazolidinone ring and the benzylic carbon appear at higher field strengths. chemicalbook.com

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~158.0 |

| Aromatic C (Quaternary) | ~135.0 |

| Aromatic CH | 127.0 - 129.5 |

| CH₂ (Oxazolidinone Ring) | ~66.0 |

| CH (Chiral Center) | ~55.0 |

| CH₂ (Benzylic) | ~41.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is particularly useful for confirming the presence of the key carbonyl and N-H groups.

Both Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR)-IR techniques are commonly employed for the analysis of this compound. nih.govnih.gov These methods provide spectra that highlight characteristic vibrational frequencies. A strong absorption band is typically observed around 1750 cm⁻¹, which is indicative of the carbonyl (C=O) stretching of the cyclic carbamate (B1207046) (oxazolidinone ring). Another significant absorption is the N-H stretching vibration, which appears as a sharp peak in the region of 3200-3300 cm⁻¹. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3300 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Carbonyl) | ~1750 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium |

| C-O Stretch | 1200 - 1300 | Strong |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since this compound is a chiral compound, determining its enantiomeric purity is critical, especially when used as a chiral auxiliary in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating enantiomers and quantifying the enantiomeric excess (ee).

The separation is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. semmelweis.hu These CSPs interact differently with the (R) and (S) enantiomers of this compound, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. This analysis is essential to validate the stereochemical outcome of a synthesis. For instance, commercial sources often specify an enantiomeric excess of 99% as determined by HPLC. sigmaaldrich.com

Optical Rotation and Specific Rotation Measurements

Optical rotation is a physical property of chiral compounds that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation [α] is a standardized measure of this property.

The specific rotation of this compound is a key parameter for identifying the enantiomer and assessing its purity. The (R) and (S) enantiomers rotate plane-polarized light in equal but opposite directions. The value of the specific rotation is dependent on the solvent, concentration, temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm).

| Enantiomer | Specific Rotation [α]D | Conditions (Concentration, Solvent) | Reference |

|---|---|---|---|

| (R)-4-benzyloxazolidin-2-one | +14.5° | c = 5, Methanol (B129727) | tcichemicals.com |

| (R)-4-benzyloxazolidin-2-one | +64° | c = 1, Chloroform | chemimpex.comsigmaaldrich.com |

| (S)-4-benzyloxazolidin-2-one | -14.5° | c = 5, Methanol | tcichemicals.comtcichemicals.com |

| (S)-4-benzyloxazolidin-2-one | -63° | c = 1, Chloroform | sigmaaldrich.com |

The significant variation in specific rotation with the solvent highlights the importance of reporting detailed experimental conditions for comparability of results. These measurements provide a rapid and effective method for the initial stereochemical characterization of the compound.

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For a chiral molecule like this compound, this technique is invaluable as it not only confirms the molecular connectivity but also establishes the absolute stereochemistry of the chiral center. Research employing single-crystal X-ray diffraction has provided precise data on bond lengths, bond angles, and the conformation of both the oxazolidinone ring and the benzyl substituent.

These studies are crucial for understanding the steric environment around the chiral auxiliary, which is fundamental to its function in directing stereoselective chemical transformations. The crystallographic data serves as a foundational basis for computational modeling and for explaining the stereochemical outcomes of reactions where it is employed.

Detailed crystallographic studies have been performed on both the (S) and (R) enantiomers of this compound, with the data deposited in the Cambridge Crystallographic Data Centre (CCDC).

Crystallographic Data for (S)-4-benzyloxazolidin-2-one

The crystal structure of the (S)-enantiomer has been determined, providing a clear picture of its solid-state conformation. The data reveals a monoclinic crystal system, which is common for such organic molecules.

| Parameter | Value |

|---|---|

| CCDC Number | 178964 |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁ 1 |

| a (Å) | 5.8360 |

| b (Å) | 8.9950 |

| c (Å) | 17.4950 |

| α (°) | 90 |

| β (°) | 94.13 |

| γ (°) | 90 |

| Z | 4 |

Crystallographic Data for (R)-4-benzyloxazolidin-2-one

Similarly, the crystal structure for the (R)-enantiomer has been elucidated, confirming its mirror-image relationship to the (S)-enantiomer. This analysis is critical for applications in asymmetric synthesis where both enantiomers of a chiral auxiliary might be required.

| Parameter | Value |

|---|---|

| CCDC Number | 125140 |

| Crystal System | Monoclinic |

| Space Group | P 2₁ |

| a (Å) | 5.8350 |

| b (Å) | 9.0060 |

| c (Å) | 17.5250 |

| α (°) | 90 |

| β (°) | 94.17 |

| γ (°) | 90 |

| Z | 4 |

Future Research Directions and Emerging Applications

Exploration of Novel Derivatives with Enhanced Biological Activity

The 4-benzyloxazolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it can be modified to bind to various biological targets. rsc.orgmdpi.com Researchers are actively synthesizing and evaluating new derivatives to discover compounds with potent and selective biological activities, ranging from antimicrobial to anti-cancer effects. chemimpex.comresearchgate.net

The oxazolidinone ring is a key pharmacophore, particularly known for its ability to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This mechanism is the foundation for the development of new antibiotics. Research involves modifying the benzyl (B1604629) group and other positions on the oxazolidinone ring to create analogues with improved efficacy, especially against drug-resistant bacterial strains. nih.gov For instance, studies have shown that certain oxazolidinone derivatives exhibit significant activity against Gram-positive bacteria. Beyond antibacterial applications, preliminary studies suggest that some derivatives may also possess anti-inflammatory properties, opening another avenue for therapeutic development.

The versatility of the oxazolidinone core allows for the introduction of various functional groups, which can fine-tune the molecule's pharmacological profile. chemimpex.com This has led to the investigation of derivatives as potential treatments for a wide range of conditions, including cancer, neurological disorders, and tuberculosis. rsc.orgnih.gov

| Derivative Class | Target Biological Activity | Rationale for Modification | Reference |

|---|---|---|---|

| Substituted Phenyl Oxazolidinones | Antimicrobial (Gram-positive bacteria) | Modification of the aromatic ring to enhance binding to the bacterial ribosome and overcome resistance. | researchgate.net |

| N-Acyl Thiazolidinones | Anti-inflammatory | Structural changes to interact with inflammatory pathway targets. | scielo.org.mxscielo.org.mx |

| Quinolinone Hybrids | Anticancer, Anti-inflammatory | Combining the oxazolidinone scaffold with other privileged structures like quinolinone to create multi-target agents. | mdpi.com |

| 2-Azetidinone Derivatives | Anti-leukemic | Cyclization of Schiff bases derived from oxazolidinone precursors to form beta-lactam structures with potential anticancer activity. | peerscientist.com |

Development of More Sustainable and Efficient Synthetic Routes

Traditional methods for synthesizing this compound often start from L-phenylalanine and involve strong reducing agents like lithium aluminum hydride, which can be hazardous and expensive. guidechem.com Recognizing the need for greener and more economical processes, researchers are exploring alternative synthetic strategies. google.comwjpmr.com

A key focus is the replacement of harsh reagents with more environmentally friendly alternatives. wjpmr.com For example, methods are being developed that avoid cytotoxic solvents and reagents, making the process safer and more suitable for industrial-scale production. google.com One such approach involves the reduction of an N-Boc-L-phenylglycine precursor using a borane reagent, followed by a cyclization reaction, which aligns with the principles of green chemistry. google.com

| Synthetic Approach | Key Features | Advantages | Reference |

|---|---|---|---|

| Borane Reduction & Catalytic Cyclization | Avoids cytotoxic reagents like carbon disulfide and hazardous reducers like LiAlH₄. | Safer, more economical, and environmentally friendly. Conforms to green chemistry principles. | google.com |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate the cyclization step. | High yield, requires less solvent, and significantly reduces reaction time. | google.com |

| Improved LiAlH₄ Process | Optimizes the quenching and addition steps in the traditional route. | Reduces the danger of the quenching process and allows for better reaction control, resulting in a high overall yield (66%). | guidechem.com |

| Solar Radiation & Natural Catalysts | Utilizes concentrated solar radiation as a renewable energy source and natural catalysts like lemon juice. | Highly efficient, biodegradable, non-toxic, and offers a clean reaction profile. | nih.gov |

Integration into Advanced Catalytic Systems

This compound and its derivatives are crucial components in the field of asymmetric catalysis. chemimpex.com Their primary role is as a "chiral auxiliary," a molecule that temporarily attaches to a substrate to control the stereochemical outcome of a reaction, leading to the desired enantiomer of the product. sigmaaldrich.comnbinno.com This is particularly important in pharmaceutical synthesis, where often only one enantiomer of a drug is active. chemimpex.com

Its utility extends to being a ligand in metal-catalyzed reactions. guidechem.com The nitrogen and oxygen atoms of the oxazolidinone ring can coordinate with metal centers, creating a chiral environment that directs the catalytic transformation. For example, chlorotitanium enolates derived from N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one (a related sulfur-containing analogue) are used in asymmetric aldol (B89426) reactions to produce specific stereoisomers with high diastereoselectivity. scielo.org.mx

Future research is aimed at designing new catalytic systems where derivatives of this compound can perform novel transformations or improve the efficiency and selectivity of existing ones. This includes developing catalysts that can operate under milder conditions, use cheaper and more abundant metals, and be easily recycled, further contributing to sustainable chemistry.

Applications in New Drug Discovery and Development Paradigms

The role of this compound as a chiral building block is fundamental to modern drug discovery. guidechem.comchemimpex.com It is an essential intermediate in the synthesis of a wide array of complex, enantiomerically pure pharmaceuticals. chemimpex.comchemimpex.com Its applications span multiple therapeutic areas, demonstrating its versatility as a starting point for creating new medicines. chemimpex.comrsc.org

Prominent examples of its use include the synthesis of:

Antibiotics: The oxazolidinone class of antibiotics, which includes linezolid, is a critical tool against resistant bacterial infections. The core structure is often derived from chiral precursors like this compound. chemimpex.comnih.gov

Antiviral Agents: It is used in the preparation of enantiopure carbocyclic nucleosides, which can act as HIV protease inhibitors. guidechem.comnbinno.com

Anti-cancer Agents: The chiral nature of the compound is exploited to synthesize complex molecules with potential anti-tumor activity. chemimpex.com

Other Therapeutics: Its end products include asymmetric single-isomer drugs such as anesthetics and antispasmodic agents. guidechem.com

The continued use of this compound in drug discovery pipelines highlights its importance. As medicinal chemists tackle increasingly complex molecular targets, the demand for reliable and versatile chiral building blocks like this compound is expected to grow, ensuring its place in the development of next-generation therapeutics. rsc.orgnih.gov

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-benzyloxazolidin-2-one, and what reaction conditions are critical for high yields?

- Methodological Answer : The compound is typically synthesized via acylation of (S)-4-benzyl-2-oxazolidinone with acyl chlorides (e.g., phenylacetyl chloride) under anhydrous conditions using a base like triethylamine. Strict moisture control is essential to prevent hydrolysis of intermediates. Purification often involves column chromatography or recrystallization .

- Key Data :

- Reagents : Triethylamine (base), phenylacetyl chloride (acylating agent).

- Yield Optimization : Reaction temperatures between 0–25°C and inert atmospheres (N₂/Ar) improve yields to >80% .

Q. How can researchers confirm the stereochemical purity of this compound derivatives?

- Methodological Answer : Use chiral HPLC or polarimetry to assess enantiomeric excess. X-ray crystallography (e.g., as in for fluorinated analogues) provides definitive stereochemical assignments. NMR analysis of diastereomeric derivatives (e.g., using Mosher’s esters) can also resolve ambiguities .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a chiral auxiliary in asymmetric synthesis, such as Evans aldol reactions () and Diels-Alder cyclizations (). Its derivatives are intermediates in synthesizing bioactive molecules, including antimicrobial agents and enzyme inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during the synthesis of enantiopure this compound derivatives?

- Methodological Answer : Racemization is mitigated by:

- Using mild bases (e.g., NaHMDS) at low temperatures (−78°C).

- Avoiding prolonged exposure to protic solvents or acidic conditions.

Kinetic studies (e.g., monitoring via TLC/HPLC) help identify critical stability thresholds .

Q. What strategies resolve contradictions in reported biological activity data for oxazolidinone derivatives?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). Analyze structural variations (e.g., substituent effects on the benzyl group) and purity (>95% by LC-MS). Computational docking studies (e.g., molecular dynamics) can rationalize discrepancies .

Q. How does the choice of oxidizing/reducing agents impact the functionalization of this compound?

- Methodological Answer :

- Oxidation : KMnO₄ selectively oxidizes allylic positions, while CrO₃ may over-oxidize sensitive groups.

- Reduction : LiAlH₄ reduces esters to alcohols, whereas NaBH₄ is selective for ketones.

Monitoring via IR spectroscopy (C=O/C-O stretches) ensures reaction fidelity .

Q. What are the challenges in scaling up asymmetric syntheses using this compound as a chiral auxiliary?

- Methodological Answer : Key issues include:

- Cost-efficient recovery of the auxiliary (e.g., fluorous-phase separation in ).

- Minimizing solvent waste via flow chemistry.

- Ensuring batch-to-batch consistency in enantioselectivity using DOE (Design of Experiments) .

Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound derivatives without FDA-approved drug status?

- Methodological Answer : Focus on biochemical targets (e.g., enzyme inhibition assays for kinases or proteases) using purified proteins. For cellular assays, use immortalized cell lines (e.g., HEK293) and include cytotoxicity controls (MTT assay). Always comply with ethical guidelines for non-therapeutic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.